molecular formula C8H6N2O4 B177433 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol CAS No. 112429-42-2

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Cat. No.: B177433
CAS No.: 112429-42-2
M. Wt: 194.14 g/mol
InChI Key: CHLANXGNWREVMS-UHFFFAOYSA-N
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Description

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a chemical compound with the molecular formula C8H6N2O4 . It is also known by other names such as 6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole, 3-methyl-7-nitro-1,2-benzoxazol-6-ol, and 3-methyl-7-nitro-2H-1,2-benzoxazol-6-one .


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), 1 hydroxylamine (aliphatic), and 1 nitro group (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 194.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 194.03275668 g/mol . The topological polar surface area is 92.1 Ų . It has a heavy atom count of 14 .

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is not fully understood. However, it is believed that the nitro group of the molecule is responsible for its biological activity. It is thought that the nitro group can interact with cellular components, such as enzymes, to produce biochemical and physiological effects. Additionally, the nitro group can act as an electron acceptor, which may also contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to have anti-inflammatory, anti-cancer, and antioxidant effects. It has also been found to have an effect on the immune system, and to have an effect on the production of hormones.

Advantages and Limitations for Lab Experiments

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it can be synthesized in the laboratory, which makes it easy to obtain and use in experiments. Additionally, it is relatively stable, which makes it easier to store and use in experiments. However, this compound is also toxic and can cause adverse effects in humans and animals, so it should be handled with caution. Additionally, it is not known to be active against all enzymes, so it may not be suitable for all experiments.

Future Directions

There are a number of possible future directions for research involving 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. One of the most promising directions is the development of new drugs based on this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on human health. Additionally, this compound could be further studied for its potential to be used as a biomarker for the presence of nitroaromatic compounds in the environment. Finally, this compound could be studied further for its potential to be used as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol can be synthesized in the laboratory through a variety of methods. One of the most common methods is the reaction of 3-methyl-benzaldehyde with nitrosyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired product, this compound.

Scientific Research Applications

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol has been studied extensively in scientific research, and has a variety of applications. It has been used as a model compound in studies of the metabolism of nitroaromatic compounds, and as a marker for the presence of nitroaromatic compounds in the environment. It has also been used as a tool to study the effects of nitroaromatic compounds on human health. Additionally, this compound has been used in the study of drug metabolism, as well as in the development of new drugs.

Properties

IUPAC Name

3-methyl-7-nitro-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-4-5-2-3-6(11)7(10(12)13)8(5)14-9-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAOOOJONJCBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554161
Record name 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112429-42-2
Record name 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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